![molecular formula C18H14ClN3O2 B2887163 1-(2-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 923195-41-9](/img/structure/B2887163.png)
1-(2-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
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Description
1-(2-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a compound that belongs to the dihydropyridine family. It has been widely studied due to its potential therapeutic applications in various medical conditions.
Scientific Research Applications
Antimicrobial Activity
This compound, due to its nitrogen-containing heterocyclic structure, may exhibit antimicrobial properties. Nitrogen heterocycles are known to interfere with the replication and other vital processes of microorganisms. Research could explore its efficacy against a range of bacteria and fungi, potentially leading to the development of new antimicrobial agents .
Anti-inflammatory Properties
Compounds with similar structures have been shown to possess anti-inflammatory activities. This could be due to their ability to modulate the production of inflammatory cytokines or inhibit enzymes involved in the inflammatory process. Further investigation into this application could contribute to new treatments for inflammatory diseases .
Antiviral Uses
The structural complexity of this compound suggests potential antiviral capabilities. By targeting specific proteins or enzymes that are crucial for viral replication, compounds like this could serve as a basis for the development of novel antiviral drugs .
Antifungal Applications
Fungal infections pose a significant challenge due to the limited number of effective antifungal drugs. The compound’s heterocyclic core might disrupt fungal cell wall synthesis or function, offering a pathway for new antifungal drug development .
Antioxidant Potential
Oxidative stress is implicated in various diseases, and antioxidants are crucial in mitigating this damage. The compound’s structure may allow it to act as a free radical scavenger, providing a foundation for antioxidant therapy research .
Antitumor Activity
The pyrrolopyrazine scaffold within the compound is associated with antitumor properties. It could interact with tumor cell DNA or inhibit key signaling pathways, making it a candidate for cancer treatment research. Studies could focus on its mechanism of action and potential as a chemotherapeutic agent .
Kinase Inhibition
Kinase enzymes play a pivotal role in signaling pathways that regulate cell growth and division. Inhibitors of these enzymes are valuable in treating diseases like cancer. The compound’s structure suggests it could be a lead molecule in the design of new kinase inhibitors .
Drug Discovery Research
Lastly, the compound’s heterocyclic structure makes it an attractive scaffold for drug discovery. Its versatility could be harnessed to create derivatives with a wide range of biological activities, paving the way for the development of new medications .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-16-8-2-1-5-13(16)12-22-10-4-7-15(18(22)24)17(23)21-14-6-3-9-20-11-14/h1-11H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPPOSKZSBIGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide |
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